molecular formula C12H15N3O B1290973 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 271798-46-0

4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1290973
CAS No.: 271798-46-0
M. Wt: 217.27 g/mol
InChI Key: AQELBTNRMQGZBP-UHFFFAOYSA-N
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Future Directions

The low molecular weight of the reported 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based compounds suggests the possibility for further exploring the chemical space in order to obtain new analogues with improved potency .

Preparation Methods

The synthesis of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of butylamine with phenyl isocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Properties

IUPAC Name

4-butyl-3-phenyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQELBTNRMQGZBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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